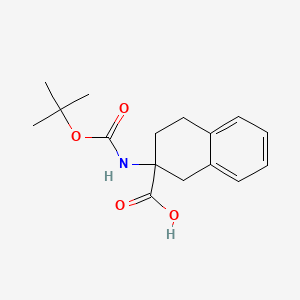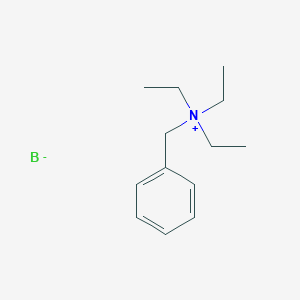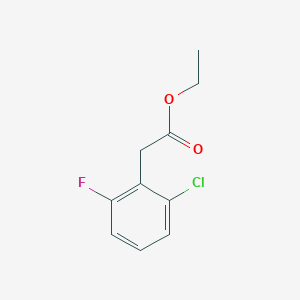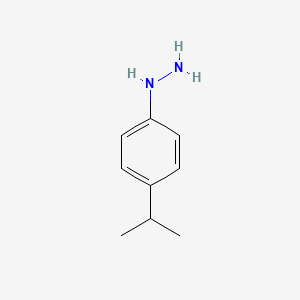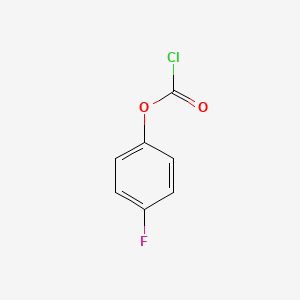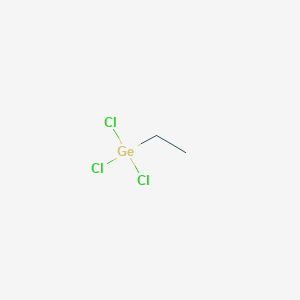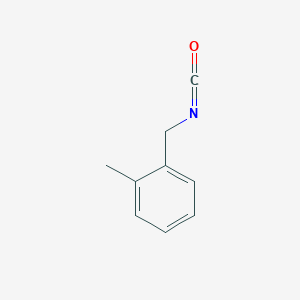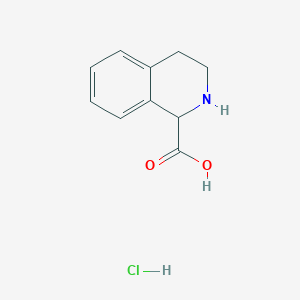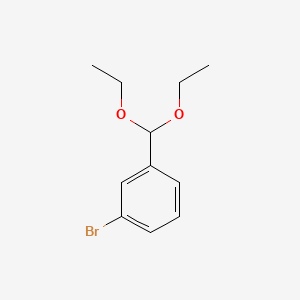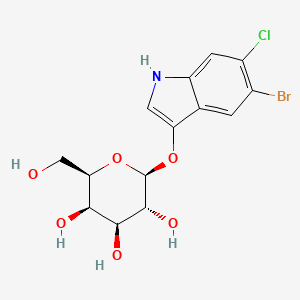
5-Bromo-6-chloro-3-indolyl-beta-D-galactoside
Descripción general
Descripción
5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is a chromogenic substrate for β-Galactosidase, producing a red or magenta insoluble product . It is used in various applications including immunoblotting, immunocytochemical, and histological applications .
Synthesis Analysis
The compound was synthesized by Jerome Horwitz and collaborators in 1964 . It is an analog of lactose and may be hydrolyzed by the β-galactosidase enzyme .Molecular Structure Analysis
The molecular formula of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is C14H15BrClNO6 . It consists of galactose linked to a substituted indole .Chemical Reactions Analysis
5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is hydrolyzed by β-galactosidase to produce a red or magenta precipitate . This precipitate is insoluble in alcohol and xylenes .Physical And Chemical Properties Analysis
5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is a white to off-white crystalline powder . It has a predicted boiling point of 673.9±55.0 °C and a predicted density of 1.882±0.06 g/cm3 . It is soluble in methanol .Aplicaciones Científicas De Investigación
Blue/White Colony Screening
In molecular biology, X-Gal is used for blue/white colony screening to distinguish recombinant (white) from non-recombinant (blue) colonies . The lacZ gene, which encodes β-galactosidase, is induced with IPTG, leading to the hydrolysis of X-Gal and the development of blue colonies .
Visualization of β-galactosidase Reporter Gene Expression
X-Gal is used to visualize β-galactosidase reporter gene expression in transfected eukaryotic cells . When the lacZ gene is expressed, it produces β-galactosidase, which can cleave X-Gal to produce a blue precipitate .
Histochemical and Molecular Biology Applications
X-Gal is useful for numerous histochemical and molecular biology applications, including the detection of lacZ activity in cells and tissues .
α-Galactosidase Substrate
X-Gal is an α-galactosidase substrate which is converted to an insoluble indigo-blue chromophore darker than that released by X-GAL . This makes it ideal for Lac gene detection systems in immunoblotting, immunocytochemical, and histological applications .
Chromogenic Substrate for Bacterial Colonies
X-Gal is also used as a chromogenic substrate that is suitable for identification of lac- (+) bacterial colonies .
Histochemistry and Bacteriology
X-Gal is used to detect the activity of β-galactosidase enzyme in histochemistry and bacteriology . It is a substrate for β-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .
Protein-Protein Interactions
X-Gal can be used in studies of protein-protein interactions . The blue color produced by X-Gal cleavage can be used to visually identify and quantify the occurrence of specific interactions .
Red-β-D-Gal
Red-β-D-Gal is a variant of X-Gal that generates a red or magenta colored precipitate upon enzyme hydrolysis . This can be useful in applications where a different color output is desired .
Green-β-D-Gal
Similar to Red-β-D-Gal, Green-β-D-Gal is another variant of X-Gal that produces a green colored precipitate upon enzyme hydrolysis . This can be useful in multi-color reporter assays .
Purple-β-D-Gal
Purple-β-D-Gal is a variant of X-Gal that generates a purple colored precipitate upon enzyme hydrolysis . This can be useful in applications where a different color output is desired .
Rose-β-D-Gal
Rose-β-D-Gal is a variant of X-Gal that generates an intense pink colored precipitate upon enzymatic hydrolysis . This can be useful in applications where a different color output is desired .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11+,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRVKCMQIZYLNM-MBJXGIAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90917375 | |
| Record name | 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90917375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloro-3-indolyl-beta-D-galactoside | |
CAS RN |
93863-88-8 | |
| Record name | 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90917375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-6-chloro-3-indolyl beta-D-Galactopyranoside (contains ca. 10% Ethyl Acetate) [for Biochemical Research] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide](/img/structure/B1333461.png)
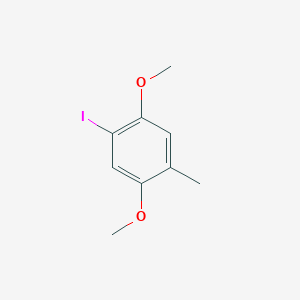
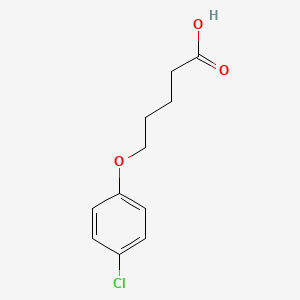
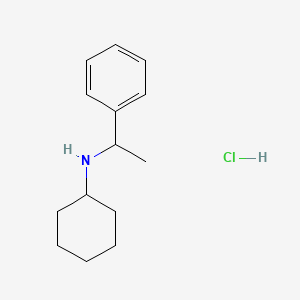
![Ethyl 2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B1333474.png)
